Cas no 470690-99-4 ({1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol)

{1-[(4-Methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol is a sulfur-containing imidazole derivative with a hydroxymethyl functional group at the 5-position and a 4-methoxybenzyl substituent at the 1-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive thiol and alcohol moieties, which enable further functionalization. The methoxybenzyl group may enhance lipophilicity, influencing bioavailability and metabolic stability. Its imidazole core provides a versatile scaffold for heterocyclic chemistry, making it valuable in medicinal chemistry research. The compound’s structural features suggest utility in the development of enzyme inhibitors or bioactive molecules, though specific applications depend on further derivatization and pharmacological evaluation. Proper handling is advised due to the reactivity of the thiol group.
{1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol structure
470690-99-4 structure
Product Name:{1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
CAS No:470690-99-4
MF:C12H14N2O2S
MW:250.316761493683
MDL:MFCD06761604
CID:4714523
PubChem ID:11097007
Update Time:2025-10-28

{1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol
    • FHQPRJYYYMOYPE-UHFFFAOYSA-
    • {3-[(4-methoxyphenyl)methyl]-2-sulfanylimidazol-4-yl}methanol
    • {1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
    • MDL: MFCD06761604
    • Inchi: 1S/C12H14N2O2S/c1-16-11-4-2-9(3-5-11)7-14-10(8-15)6-13-12(14)17/h2-6,15H,7-8H2,1H3,(H,13,17)
    • InChI Key: FHQPRJYYYMOYPE-UHFFFAOYSA-N
    • SMILES: S=C1NC=C(CO)N1CC1C=CC(=CC=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Topological Polar Surface Area: 76.8

{1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol Pricemore >>

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Additional information on {1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

Comprehensive Overview of {1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol (CAS No. 470690-99-4)

The compound {1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol, identified by its CAS number 470690-99-4, is a chemically significant molecule with a unique structure and potential applications in various fields. This article delves into its properties, synthesis, and relevance in contemporary research, addressing common queries and trending topics in the scientific community.

Structurally, this compound features an imidazole core substituted with a 4-methoxyphenylmethyl group and a sulfanyl moiety, alongside a hydroxymethyl functional group. Such a combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the sulfanyl group, in particular, has drawn attention due to its potential role in modulating biological activity, a topic frequently searched in AI-driven drug discovery platforms.

Recent studies highlight the growing interest in imidazole derivatives, driven by their broad-spectrum applications in medicinal chemistry. For instance, researchers are exploring how modifications to the methoxyphenyl or sulfanyl groups could enhance the compound's efficacy in targeting specific enzymes or receptors. This aligns with the surge in searches for "tailored imidazole-based therapeutics" and "sulfur-containing bioactive molecules," reflecting the compound's relevance in cutting-edge research.

From a synthetic perspective, {1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol can be prepared via multi-step organic reactions, often involving the condensation of appropriately substituted precursors. The hydroxymethyl group offers a handle for further derivatization, making it a valuable building block in combinatorial chemistry—a technique widely discussed in AI-powered molecular design forums.

In material science, the compound's aromatic and heterocyclic features contribute to its potential use in designing functional polymers or coordination complexes. Searches for "imidazole-based smart materials" have spiked, underscoring the interdisciplinary appeal of such molecules. Its methoxy and thiol groups could also play roles in catalysis or surface modification, topics frequently queried in nanotechnology databases.

Analytical characterization of CAS 470690-99-4 typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC, ensuring purity and structural verification. These methods are often searched alongside the compound’s name, as researchers seek protocols for quality control in synthetic workflows.

Environmental and stability profiles of this compound are also of interest. While not classified as hazardous, its degradation pathways and compatibility with green chemistry principles are increasingly queried in academic and industrial settings. This reflects the broader trend of integrating SAFETY-BY-DESIGN (a popular keyword in sustainable chemistry) into molecular development.

In conclusion, {1-[(4-methoxyphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol represents a compelling case study in the convergence of synthetic chemistry, drug discovery, and materials science. Its structural motifs align with trending research themes, making it a subject of persistent inquiry across scientific platforms. As AI and high-throughput screening advance, compounds like this will likely remain at the forefront of molecular innovation.

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